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4-(o-tolyl)Piperidin-4-ol hydrochloride Documentation Hub

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  • Product: 4-(o-tolyl)Piperidin-4-ol hydrochloride
  • CAS: 184845-62-3

Core Science & Biosynthesis

Foundational

The 4-Aryl-4-Piperidinol Scaffold: Synthetic Architectures and Pharmacological Divergence

Introduction: The Privileged Scaffold In the realm of medicinal chemistry, the 4-aryl-4-piperidinol core stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the realm of medicinal chemistry, the 4-aryl-4-piperidinol core stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets through judicious substitution. This scaffold is the structural anchor for a dichotomy of therapeutic classes: the butyrophenone antipsychotics (e.g., Haloperidol) and the synthetic opioids (e.g., Loperamide).

However, this utility comes with a critical caveat. The chemical precursor to many of these agents, if mishandled during synthesis, dehydrates to form 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP ), a potent neurotoxin that induces irreversible Parkinsonism.[1] This guide dissects the synthetic rigor required to navigate this landscape, ensuring the production of therapeutic agents while strictly avoiding toxicological pitfalls.

Synthetic Architectures: The Grignard Protocol

The construction of the 4-aryl-4-piperidinol core predominantly relies on the nucleophilic addition of an aryl Grignard reagent to a protected 4-piperidone. While conceptually simple, the thermodynamics of this reaction compete with enolization and reduction pathways.

Mechanism and Critical Control Points

The reaction involves the attack of an aryl-magnesium species on the ketone carbonyl.

  • The Challenge: 4-piperidones are prone to enolization.[2] Sterically hindered or basic Grignard reagents may act as bases rather than nucleophiles, lowering yields.

  • The Risk: Acidic workup or excessive heat can catalyze the elimination of the tertiary hydroxyl group, generating the tetrahydropyridine double bond (the "MPTP motif").

Visualization: Synthetic Pathway & Safety Divergence

G Start N-Protected 4-Piperidone Inter Tetrahedral Alkoxide Intermediate Start->Inter THF, -78°C Nucleophilic Attack Reagent Aryl Grignard (ArMgBr) Reagent->Inter Target 4-Aryl-4-Piperidinol (Therapeutic Core) Inter->Target Mild Hydrolysis (NH4Cl, 0°C) Toxic Tetrahydropyridine (Neurotoxic Impurity) Inter->Toxic Acid/Heat Dehydration (-H2O) Target->Toxic Metabolic/Chemical Elimination

Figure 1: Synthetic pathway illustrating the critical divergence between the therapeutic piperidinol target and the neurotoxic dehydration product.

Pharmacological Landscapes: Structure-Activity Relationships (SAR)

The biological activity of 4-aryl-4-piperidinols is dictated by the substituents at the Nitrogen (N1) and the Aryl ring (C4).

The Opioid-Neuroleptic Switch
  • Dopamine D2 Antagonism (Neuroleptics): Requires a 4-chlorophenyl group at C4 and a butyrophenone chain at N1. The tertiary hydroxyl is essential for high affinity binding to the D2 receptor pocket.

    • Example:Haloperidol .[3][4]

  • Opioid Receptor Agonism (Antidiarrheals): Bulky, lipophilic groups at N1 (e.g., diphenylpropyl) shift affinity toward opioid receptors. Peripheral restriction (inability to cross the Blood-Brain Barrier) is achieved via P-glycoprotein efflux or high polarity.

    • Example:Loperamide (Imodium).

Quantitative Data Comparison[5]
CompoundN-Substituent (R1)C4-Aryl (Ar)C4-SubstituentPrimary TargetClinical Use
Haloperidol 4-(4-fluorophenyl)-4-oxobutyl4-Cl-Phenyl-OHD2 DopamineAntipsychotic
Loperamide 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutanamide chain4-Cl-Phenyl-OHµ-Opioid (Peripheral)Antidiarrheal
MPTP Precursor MethylPhenyl-OH(None - Precursor)Neurotoxin Risk
Sigma Ligands Benzyl / PhenethylPhenyl-OHSigma-1 (σ1)Experimental
Visualization: SAR Decision Tree

SAR Core 4-Aryl-4-Piperidinol Scaffold N_Sub N1 Substitution Core->N_Sub Butyro Butyrophenone Chain N_Sub->Butyro Diphenyl Diphenylalkyl Chain N_Sub->Diphenyl SmallAlkyl Small Alkyl (Methyl) N_Sub->SmallAlkyl D2 Dopamine D2 Antagonist (Haloperidol) Butyro->D2 + 4-Cl-Phenyl Opioid µ-Opioid Agonist (Loperamide) Diphenyl->Opioid + Peripheral Restriction Risk High Neurotoxicity Risk (MPTP Precursor) SmallAlkyl->Risk + Dehydration

Figure 2: Structure-Activity Relationship (SAR) decision tree showing how N1-substitution dictates pharmacological class.

Detailed Experimental Protocol

Target: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine (Key intermediate for Haloperidol).

Pre-requisites & Safety
  • Inert Atmosphere: Argon or Nitrogen balloon/manifold.

  • Glassware: Flame-dried 3-neck round bottom flask (RBF).

  • Solvents: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent system.

  • Warning: Strict temperature control is required to prevent dehydration to the tetrahydropyridine analog.

Step-by-Step Methodology

Step 1: Grignard Reagent Preparation (In-situ)

  • Charge a 250 mL 3-neck RBF with Magnesium turnings (1.2 eq, 290 mg).

  • Add a single crystal of Iodine (

    
    ) to activate the Mg surface.
    
  • Add 5 mL anhydrous THF.

  • Add 1/10th of a solution of 1-bromo-4-chlorobenzene (10 mmol, 1.91 g) in 10 mL THF.

  • Expert Insight: Heat gently with a heat gun until the iodine color fades and bubbling initiates. This confirms the Grignard formation has started.

  • Add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.

  • Stir for 1 hour at room temperature after addition is complete.

Step 2: Nucleophilic Addition

  • Cool the Grignard solution to -78°C (Dry ice/Acetone bath). Causality: Low temperature suppresses enolization of the ketone.

  • Dissolve N-Boc-4-piperidone (1.0 eq, 1.99 g) in 10 mL anhydrous THF.

  • Add the ketone solution dropwise via cannula or pressure-equalizing funnel over 45 minutes.

  • Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

Step 3: Quenching & Workup (The Safety Step)

  • Do NOT use strong acid. Quench the reaction at 0°C by slow addition of saturated aqueous Ammonium Chloride (

    
    ).
    
  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Self-Validating Check: Analyze crude by

    
    -NMR.[5] Look for vinylic protons (approx 5.8-6.0 ppm). Presence indicates dehydration (failure). The desired product shows no alkene protons.
    

Step 4: Deprotection (If N-Boc was used)

  • Dissolve intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10 eq) at 0°C.

  • Stir 1 hour.

  • Basify carefully with

    
     to pH 8-9 (liberates the free amine).
    
  • Extract with DCM/Isopropanol (3:1) to recover the polar amine.

References

  • BenchChem. Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction: Experimental Protocols. BenchChem Technical Support.[6] Link

  • Organic Syntheses. Preparation of Grignard Reagents and Reaction with Ketones. Org.[3][7][8] Synth. Coll. Vol. 6, p. 242. Link

  • National Institutes of Health (NIH). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP.[9] PubMed. Link

  • Journal of Medicinal Chemistry. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl.[10] J. Med.[10] Chem. 1989; 32(3):663-71.[10] Link

  • GPAT India. Haloperidol: Synthesis, SAR, and Therapeutic Uses.Link

  • ResearchGate. Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects.[11]Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Catalytic Hydrogenation of 1-benzyl-4-(o-tolyl)piperidin-4-ol

< Abstract This document provides a comprehensive guide for the catalytic hydrogenation of 1-benzyl-4-(o-tolyl)piperidin-4-ol to produce 4-(o-tolyl)piperidin-4-ol. The N-benzyl protecting group is a common feature in the...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of 1-benzyl-4-(o-tolyl)piperidin-4-ol to produce 4-(o-tolyl)piperidin-4-ol. The N-benzyl protecting group is a common feature in the synthesis of complex nitrogen-containing heterocycles, and its efficient removal is a critical step.[1] This guide details the rationale behind experimental choices, provides step-by-step protocols for both classical high-pressure hydrogenation and catalytic transfer hydrogenation, and outlines crucial safety procedures. The target audience includes researchers, scientists, and professionals in drug development who utilize piperidine scaffolds in their synthetic strategies.[2]

Introduction and Scientific Background

The 4-arylpiperidin-4-ol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The synthesis of these structures often involves the use of an N-benzyl protecting group to mask the secondary amine of the piperidine ring during preceding synthetic steps. The final deprotection to reveal the free amine is commonly achieved through catalytic hydrogenation.

This process, known as hydrogenolysis or debenzylation, involves the cleavage of the carbon-nitrogen bond of the benzyl group through the addition of hydrogen, catalyzed by a precious metal catalyst, most commonly palladium on carbon (Pd/C).[3][4] The reaction yields the debenzylated piperidine and toluene as a byproduct.

Two primary methodologies for this transformation are discussed herein:

  • Classical Catalytic Hydrogenation: This method employs high-pressure hydrogen gas and is highly effective but requires specialized equipment and stringent safety protocols.[5]

  • Catalytic Transfer Hydrogenation (CTH): A safer alternative that generates hydrogen in situ from a donor molecule, such as ammonium formate or formic acid, avoiding the need for high-pressure hydrogen gas.[6][7][8]

The choice between these methods depends on available equipment, scale, and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Experimental Design and Rationale

Catalyst Selection

Palladium on carbon (Pd/C) is the catalyst of choice for N-debenzylation due to its high activity and selectivity.[3] Typically, a 5-10% Pd on carbon catalyst is used. For more challenging debenzylations, Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C) can be more effective, although it is often more expensive.[9][10] The efficiency of commercial Pd/C catalysts can vary, with factors like particle size and distribution on the carbon support influencing performance.[11]

Solvent Choice

Protic solvents such as methanol and ethanol are generally preferred for catalytic hydrogenation as they can accelerate the reaction rate.[12] They are also effective at dissolving the starting material and the resulting product. In cases where the starting material has poor solubility in alcohols, a co-solvent system, for instance with dichloromethane or tetrahydrofuran, can be employed. However, it's crucial to note that chlorinated solvents should be used with caution as they can sometimes interfere with the catalyst's activity.

Reaction Monitoring

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the more polar product spot (which will be UV-inactive if visualized by a 254 nm lamp but can be stained) indicates reaction progression.

High-Pressure Catalytic Hydrogenation Protocol

This protocol describes the debenzylation of 1-benzyl-4-(o-tolyl)piperidin-4-ol using high-pressure hydrogen gas. This procedure must be performed in a properly functioning fume hood, behind a blast shield, and with strict adherence to all safety precautions for high-pressure reactions. [5][13][14]

Materials and Equipment
Material/EquipmentSpecifications
1-benzyl-4-(o-tolyl)piperidin-4-olSubstrate
10% Palladium on Carbon (Pd/C)Catalyst (typically 5-10 mol%)
Methanol (MeOH) or Ethanol (EtOH)Anhydrous, reaction solvent
High-Pressure Hydrogenation Reactore.g., Parr Shaker or similar
Hydrogen Gas CylinderHigh purity, with regulator
Nitrogen Gas CylinderFor inerting the system
Celite® or other filter aidFor catalyst filtration
Round-bottom flaskFor reaction setup and workup
Magnetic stirrer and stir barFor agitation
Standard laboratory glasswareFor filtration and extraction
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Workup & Isolation prep1 Dissolve Substrate in Solvent prep2 Add Pd/C Catalyst prep1->prep2 react1 Seal Reactor prep2->react1 react2 Purge with N₂ react1->react2 react3 Pressurize with H₂ react2->react3 react4 Heat and Stir react3->react4 react5 Monitor Reaction react4->react5 work1 Cool and Depressurize react5->work1 Upon Completion work2 Purge with N₂ work1->work2 work3 Filter through Celite® work2->work3 work4 Concentrate Filtrate work3->work4 work5 Purify Product work4->work5 G cluster_prep Preparation cluster_reaction Transfer Hydrogenation cluster_workup Workup & Isolation prep1 Dissolve Substrate in Solvent prep2 Add Pd/C Catalyst prep1->prep2 react1 Add Hydrogen Donor prep2->react1 react2 Heat to Reflux react1->react2 react3 Monitor by TLC/LC-MS react2->react3 work1 Cool to Room Temperature react3->work1 Upon Completion work2 Filter through Celite® work1->work2 work3 Concentrate Filtrate work2->work3 work4 Purify Product work3->work4

Sources

Application

recrystallization solvent for 4-(o-tolyl)piperidin-4-ol hydrochloride

Application Note: Recrystallization Strategies for 4-(o-tolyl)piperidin-4-ol Hydrochloride Part 1: Introduction & Strategic Analysis The compound 4-(o-tolyl)piperidin-4-ol hydrochloride (CAS 184845-62-3) represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Strategies for 4-(o-tolyl)piperidin-4-ol Hydrochloride

Part 1: Introduction & Strategic Analysis

The compound 4-(o-tolyl)piperidin-4-ol hydrochloride (CAS 184845-62-3) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of NMDA receptor antagonists and other CNS-active agents. Structurally, it possesses a unique duality: the highly polar, ionic piperidinium hydrochloride "head" and the lipophilic, sterically hindered 4-(2-methylphenyl) "tail."

This amphiphilic nature creates specific challenges during purification:

  • Solubility Paradox: The HCl salt is highly soluble in lower alcohols (methanol) and water, but practically insoluble in non-polar solvents (hexane, ether), often leading to "oiling out" rather than crystallization in intermediate polarity solvents.

  • Steric Hindrance: The ortho-methyl group on the phenyl ring disrupts planar packing, potentially slowing crystal nucleation compared to its para-substituted analogs.

This guide provides a scientifically grounded protocol for selecting the optimal recrystallization solvent, prioritizing Isopropanol (IPA) and Ethanol/Ethyl Acetate systems based on dielectric constant balancing and Hansen Solubility Parameters.

Part 2: Solvent Selection Logic

To achieve high purity (>99%) and acceptable yield (>85%), the solvent system must balance the solvation energy of the ionic lattice against the lipophilic van der Waals forces of the tolyl group.

Primary Candidate: Isopropanol (IPA)
  • Rationale: IPA has a dielectric constant (

    
    ) significantly lower than Methanol (
    
    
    
    ) or Water (
    
    
    ). This allows it to dissolve the salt at reflux (high energy) but dramatically reduces solubility at room temperature, forcing precipitation.
  • Risk: If the solution is too concentrated, the compound may oil out due to the lipophilic o-tolyl group.

Secondary Candidate: Ethanol/Diethyl Ether (Solvent/Anti-Solvent)
  • Rationale: Ethanol (

    
    ) is an excellent solvent for the salt. Diethyl Ether (
    
    
    
    ) acts as a non-polar anti-solvent that specifically targets the lipophilic domain, reducing the solvation shell's stability and inducing crystallization.
  • Application: Best for samples with significant non-polar impurities.

Tertiary Candidate: Methanol/Ethyl Acetate[1]
  • Rationale: For extremely polar crude samples that do not dissolve in boiling IPA.

Part 3: Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Recommended as the first-line method for scale-up.

Materials:

  • Crude 4-(o-tolyl)piperidin-4-ol HCl

  • Isopropanol (HPLC Grade)

  • Activated Carbon (optional, for decolorization)[1]

Procedure:

  • Saturation: Place 10 g of crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Addition: Add 30 mL of Isopropanol (3 mL/g ratio).

  • Reflux: Heat the mixture to reflux (82°C) with stirring.

    • Observation: If solids remain after 10 minutes of reflux, add IPA in 5 mL increments until a clear solution is obtained.

    • Note: Do not exceed 10 mL/g total volume; if not dissolved, switch to Protocol B.

  • Filtration (Hot): If insoluble particles (inorganic salts/dust) are present, filter the hot solution through a pre-heated glass frit or Celite pad.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.

    • Critical Step: If oil droplets form (oiling out), reheat to reflux and add a "seed crystal" or scratch the glass wall with a rod during cooling.

  • Deep Cooling: Once room temperature is reached, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline precipitate via vacuum filtration.

  • Washing: Wash the filter cake with 2 x 10 mL of cold (-10°C) Isopropanol.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Solvent/Anti-Solvent Recrystallization (EtOH/Et₂O)

Recommended for high-purity requirements or stubborn oils.

Procedure:

  • Dissolution: Dissolve 5 g of crude salt in the minimum amount of boiling Ethanol (approx. 10-15 mL).

  • Cooling: Remove from heat and let cool to roughly 40°C (warm to touch).

  • Anti-Solvent Addition: Add Diethyl Ether dropwise with vigorous stirring.

    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 2-3 drops of Ethanol to redissolve the cloudiness.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature.

    • Mechanism:[1][2][3] Slow diffusion of the ether into the ethanol layer will grow high-quality crystals.

  • Isolation: Filter and wash with 1:1 EtOH/Et₂O (cold), then pure Et₂O.

Part 4: Visualization of Workflows

Figure 1: Solvent Screening Logic

This diagram illustrates the decision tree for selecting the appropriate solvent based on the behavior of the crude material.

SolventSelection Start Crude 4-(o-tolyl)piperidin-4-ol HCl SolubilityCheck Test Solubility in Boiling IPA (3-5 mL/g) Start->SolubilityCheck Dissolves Fully Dissolves SolubilityCheck->Dissolves Insoluble Insoluble / Particulates SolubilityCheck->Insoluble Cooling Cool to RT Dissolves->Cooling MethodC Try MeOH/EtOAc or Add Water (1-5%) to IPA Insoluble->MethodC Too polar Crystals Crystals Form Cooling->Crystals OilsOut Oils Out / No Precipitate Cooling->OilsOut MethodA Proceed with Protocol A (IPA Recrystallization) Crystals->MethodA MethodB Proceed with Protocol B (EtOH/Ether) OilsOut->MethodB Too soluble/Lipophilic

Caption: Decision tree for selecting the optimal recrystallization solvent system based on crude solubility behavior.

Figure 2: Recrystallization Process Flow (Protocol A)

Detailed step-by-step physical manipulation of the sample.

ProtocolA Step1 1. Dissolution (Reflux in IPA 82°C) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Step3 3. Controlled Cooling (RT -> 0°C) Step2->Step3 Step4 4. Isolation (Vacuum Filtration) Step3->Step4 Step5 5. Drying (50°C Vacuum) Step4->Step5 QC QC Analysis (HPLC, MP, NMR) Step5->QC

Caption: Workflow for Protocol A (Isopropanol), highlighting the critical temperature control points.

Part 5: Data Summary & Quality Control

Target Specifications:

Parameter Specification Method
Appearance White to off-white crystalline powder Visual
Purity > 99.0% HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 225°C - 230°C (Decomp.)* Capillary Method

| Residual Solvent | < 5000 ppm (IPA) | GC-Headspace |

*Note: Melting points for HCl salts of this class are often broad and accompanied by decomposition. Compare with a reference standard if available.

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals:

  • Temperature: The solution was cooled too quickly. Reheat and cool at a rate of 10°C/hour.

  • Seeding: Add a tiny crystal of pure product at the cloud point.

  • Trituration: If oil persists, decant the solvent and scratch the oil with a glass rod under fresh cold diethyl ether to induce solidification.

References

  • Solubility & Crystallization of Piperidine Salts

    • Sedelmeier, G. (2011). Crystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Process Chemistry. Wiley-VCH. Link

  • General Protocol for 4-Arylpiperidine Derivatives

    • Kozikowski, A. P., et al. (1991). Synthesis and Biology of 4-Arylpiperidine Derivatives. Journal of Medicinal Chemistry, 34(1), 22-29. (Analogous structures recrystallized from EtOH/Ether). Link

  • Solvent Properties & Selection

    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for dielectric constants and solubility parameters). Link

  • Commercial Reference for Compound Stability

    • Biosynth.[4] (n.d.). 4-(2-Methylphenyl)piperidin-4-ol hydrochloride Product Page. (Confirming HCl salt stability and form). Link

Sources

Method

Application Note: High-Purity Synthesis of 4-Arylpiperidin-4-ol Hydrochloride Salts

Introduction & Scope The 4-arylpiperidin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for major neuroleptic and analgesic drugs, including Haloperidol , Loperamide ,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 4-arylpiperidin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for major neuroleptic and analgesic drugs, including Haloperidol , Loperamide , and Penfluridol .

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-arylpiperidin-4-ol hydrochloride salts. Unlike generic procedures, this guide addresses the critical stability issues associated with this scaffold—specifically the propensity for acid-catalyzed dehydration to the corresponding 1,2,3,6-tetrahydropyridine (an elimination impurity).

We focus on the Grignard addition route utilizing 1-benzyl-4-piperidone as the electrophile, followed by catalytic debenzylation and controlled salt formation.

Key Chemical Challenges
  • Exotherm Control: The Grignard addition to the ketone is highly exothermic; thermal runaways lead to polymerization.

  • Impurity Management: The tertiary benzylic alcohol is sensitive to acid. High temperatures during salt formation trigger elimination (dehydration).

  • Hygroscopicity: The final hydrochloride salts are often hygroscopic, requiring specific crystallization solvent systems.

Retrosynthetic Logic & Workflow

The synthesis is disconnected into three logical phases. The choice of the N-benzyl protecting group is strategic: it prevents side reactions at the nitrogen during the Grignard step and is cleanly removed via hydrogenolysis.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start1 4-Chloro- bromobenzene Grignard Grignard Reagent (ArMgBr) Start1->Grignard Mg, THF Reflux Start2 1-Benzyl- 4-piperidone Intermediate 1-Benzyl-4-aryl- piperidin-4-ol Start2->Intermediate Grignard->Intermediate Add to Start2 -10°C to RT Deprotection Pd/C Hydrogenolysis (Debenzylation) Intermediate->Deprotection H2, MeOH FreeBase 4-Arylpiperidin-4-ol (Free Base) Deprotection->FreeBase Salt FINAL PRODUCT HCl Salt FreeBase->Salt HCl/Et2O Controlled pH Impurity Impurity: Tetrahydropyridine (Dehydration) FreeBase->Impurity Heat + Acid (AVOID)

Figure 1: Logical workflow for the synthesis of 4-arylpiperidin-4-ol HCl, highlighting the critical divergence point for elimination impurities.

Detailed Experimental Protocols

Phase 1: Preparation of the Grignard Reagent

Reagent: 4-Chlorophenylmagnesium Bromide (1.0 M in THF)

Note: While commercially available, in-situ preparation ensures maximum activity.

Reagents:

  • Magnesium turnings (1.2 equiv), iodine (crystal), THF (anhydrous).

  • 4-Bromochlorobenzene (1.0 equiv). Do not use 1,4-dichlorobenzene as initiation is difficult.

Protocol:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine. Dry stir for 5 mins.

  • Initiation: Add just enough THF to cover Mg. Add 5% of the aryl bromide solution. Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation).

  • Addition: Dilute the remaining aryl bromide in THF. Add dropwise to the refluxing mixture over 1 hour.

  • Digestion: Reflux for 2 hours to ensure complete consumption of the bromide. Cool to room temperature (RT) before use.

Phase 2: Grignard Addition to 1-Benzyl-4-piperidone

Rationale: The ketone is added to the Grignard (inverse addition can be used, but standard addition is typical for ketones). Low temperature prevents enolization side reactions.

Step-by-Step:

  • Setup: Cool the Grignard solution (from Phase 1) to 0°C using an ice/salt bath.

  • Addition: Dissolve 1-benzyl-4-piperidone (1.0 equiv) in anhydrous THF (3 volumes). Add this solution dropwise to the Grignard reagent, maintaining internal temperature < 10°C .

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous NH₄Cl . Caution: Exothermic.[1]

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize the intermediate (1-benzyl-4-(4-chlorophenyl)piperidin-4-ol) from Ethanol or use flash chromatography if oiling occurs.

Phase 3: Debenzylation (Hydrogenolysis)

Critical Parameter: Prevent reduction of the benzylic hydroxyl group. 4-arylpiperidin-4-ols are generally stable to standard Pd/C conditions, but prolonged exposure can lead to deoxygenation.

Protocol:

  • Dissolve the N-benzyl intermediate in Methanol (10 volumes).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 30-50 psi (2-3 bar) at RT for 6–12 hours.

  • Filtration: Filter through a Celite pad to remove catalyst. Safety: Do not let dry catalyst contact air (pyrophoric).

  • Concentration: Evaporate solvent to yield the crude free base: 4-(4-chlorophenyl)piperidin-4-ol .

Phase 4: Salt Formation & Crystallization (The Critical Step)

Objective: Isolate the Hydrochloride salt without triggering dehydration.

Protocol:

  • Dissolution: Dissolve the crude free base in a minimum amount of Isopropanol (IPA) or Ethanol at RT.

  • Acidification: Cool to 0-5°C . Slowly add 2M HCl in Diethyl Ether or 1.25M HCl in Ethanol dropwise.

    • Target pH: Adjust to pH ~3-4. Do not use concentrated aqueous HCl at high temperatures , as this promotes elimination to the tetrahydropyridine [1].

  • Crystallization: Add Diethyl Ether (antisolvent) slowly until turbidity persists. Stir at 0°C for 2 hours.

  • Isolation: Filter the white precipitate under inert atmosphere (N₂).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Grignard Temp < 10°C during additionPrevents enolization of piperidone and uncontrolled exotherms.
Quench pH Neutral/Mildly BasicStrongly acidic quench can dehydrate the tertiary alcohol immediately. Use NH₄Cl.[2]
Salt Formation Anhydrous HCl, < 25°CCRITICAL: Aqueous acid + Heat = Dehydration (Elimination).
Solvent System IPA / Et₂OMethanol is often too solubilizing for the HCl salt; IPA provides better recovery.
Impurity Profile: The Dehydration Pathway

The most common failure mode is the presence of the olefin impurity (Tetrahydropyridine).

Detection:

  • H-NMR: Look for an olefinic proton signal around 6.0 - 6.5 ppm .

  • UV: The olefin has a distinct conjugation band compared to the alcohol.

DOT Diagram: Impurity Logic

ImpurityLogic Target Target Alcohol (Tertiary -OH) Condition Condition: Strong Acid + Heat Target->Condition Elimination Elimination Reaction (-H2O) Condition->Elimination High Risk Impurity Impurity: Tetrahydropyridine Elimination->Impurity

Figure 2: Mechanism of acid-catalyzed dehydration leading to the primary impurity.

References

  • Hatae, N., et al. (2013).[3] "Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects." Clockss. Available at: [Link]

  • Thieme Connect. "Preparation of Benzylic Grignard Reagents." Synthesis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(o-tolyl)piperidin-4-ol

Subject: Optimization of Grignard Addition to Sterically Hindered Ketones Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of 4-(o-tolyl)piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Grignard Addition to Sterically Hindered Ketones Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 4-(o-tolyl)piperidin-4-ol via the addition of o-tolylmagnesium bromide to a protected 4-piperidone is a classically difficult transformation. Low yields in this reaction are rarely due to "bad luck" but rather two competing chemical principles: Steric Hindrance and Enolization .

The ortho-methyl group on the Grignard reagent creates significant steric bulk, slowing the rate of nucleophilic attack. Simultaneously, the basic Grignard reagent strips the acidic ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-protons from the piperidone (enolization), resulting in the recovery of the starting ketone upon workup.

The Solution: To dramatically improve yield, you must switch from a standard Grignard protocol to an Organocerium-mediated addition (Imamoto Reaction) . This guide details that protocol.

Module 1: The Core Failure Mechanism

Before attempting the fix, understand why the standard reaction fails.

Diagram 1: Competitive Reaction Pathways

ReactionPathways Start Start: N-Protected-4-Piperidone + o-TolylMgBr PathA Path A: Nucleophilic Attack (Slow due to Sterics) Start->PathA Desired PathB Path B: Enolization (Fast due to Basicity) Start->PathB Dominant Side Reaction Product Target Product: 4-(o-tolyl)piperidin-4-ol PathA->Product Byproduct Byproduct: Magnesium Enolate PathB->Byproduct Recovery Workup Result: Recovered Starting Material Byproduct->Recovery Aqueous Quench

Caption: The steric bulk of the o-tolyl group retards Path A, allowing the highly basic Grignard to favor Path B (Enolization), leading to recovered starting material.

Module 2: The Organocerium Protocol (Imamoto Method)

The addition of anhydrous Cerium(III) chloride (


) suppresses basicity and increases the oxophilicity of the reagent, favoring addition over enolization.
Phase 1: Preparation of Anhydrous CeCl₃ (The Critical Step)

Most failures occur here. Commercial "anhydrous" CeCl₃ often absorbs moisture. You must dry it yourself.

Reagents:

  • Cerium(III) chloride heptahydrate (

    
    )[1][2]
    
  • THF (Freshly distilled or from SPS)

Protocol:

  • Place

    
     (1.5 eq relative to ketone) in a Schlenk flask with a stir bar.
    
  • Heat to 140–150 °C under high vacuum (<0.5 mmHg) for 2–3 hours .

    • Checkpoint: The solid should turn from a chunky crystal to a fine white powder. If it stays chunky, it is not dry.

    • Warning: Do not heat too fast; you risk forming

      
       (Cerium oxychloride), which kills the reaction.
      
  • Cool to room temperature under Argon.

  • Add anhydrous THF. Stir vigorously at RT for 2 hours (or overnight) to form a milky white suspension. This is the Imamoto Reagent Precursor .

Phase 2: Transmetallation & Addition

Protocol:

  • Cool the

    
    /THF suspension to 0 °C .
    
  • Add the o-tolylmagnesium bromide (1.2 eq) dropwise to the suspension.

    • Observation: The mixture will likely turn yellow/brown. Stir for 1 hour at 0 °C. This forms the organocerium species (

      
      ).
      
  • Add the N-protected-4-piperidone (1.0 eq) dissolved in THF dropwise.

  • Stir at 0 °C for 2 hours, then allow to warm to Room Temperature (RT).

  • Quench with dilute aqueous acetic acid or saturated

    
    .
    

Module 3: Troubleshooting & FAQs

Q1: I followed the protocol, but my CeCl₃ clumped into a rock in the flask. What happened?

Diagnosis: Incomplete drying or water ingress. The Fix: The "rock" formation happens when water is still present, creating a hydrate gum.

  • Correction: Grind the heptahydrate into a fine powder before heating. Use a stepwise heating ramp: 60°C (1h) -> 100°C (1h) -> 140°C (2h) under vacuum. Ensure your vacuum trap is efficient.

Q2: Can I use commercial anhydrous CeCl₃ beads?

Diagnosis: Trust issues. The Fix: No. Commercial beads often have a surface layer of hydrate/oxide due to packaging and storage. If you must use them, grind them in a glovebox and dry them under vacuum at 140°C for at least 1 hour before use.

Q3: I see a "Wurtz Coupling" byproduct (2,2'-bitolyl). How do I stop this?

Diagnosis: This occurs during the formation of the Grignard reagent itself, not the addition step. The Fix:

  • Dilution: Increase the volume of ether/THF during Grignard formation.

  • Slow Addition: Add the o-bromotoluene very slowly to the Magnesium.

  • Temperature: Keep the Grignard formation at a gentle reflux, not a violent boil.

Q4: Why is my yield still low with N-Benzyl piperidone?

Diagnosis: N-Benzyl groups are bulky. Combined with the o-tolyl group, the steric congestion is extreme. The Fix: Switch protecting groups. Use N-Methyl or N-Boc (tert-butoxycarbonyl). N-Methyl is the least sterically demanding, though N-Boc is easier to remove later.

Module 4: Data & Optimization Matrix

Use this table to diagnose your current yield and select the next step.

Current YieldPrimary ObservationDiagnosisRecommended Action
0% Recovered Starting MaterialEnolization dominantSwitch to CeCl₃ Method
<20% Biaryl byproduct (Bitolyl)Wurtz CouplingOptimize Grignard formation (Dilution/Slow add)
20-40% Thick emulsion during workupMagnesium salts trapping productUse Rochelle's Salt (Potassium Sodium Tartrate) wash
40-60% Standard Grignard ResultSteric HindranceSwitch to CeCl₃ Method to boost to >80%

Module 5: Workflow Visualization

Diagram 2: Optimized Organocerium Workflow

ImamotoWorkflow Step1 1. Dry CeCl3·7H2O (140°C, Vacuum, 2h) Step2 2. Suspend in THF (Stir 2h @ RT) Step1->Step2 Critical: Must be fine powder Step3 3. Add o-TolylMgBr (0°C, 1h) Step2->Step3 Transmetallation Step4 4. Add Ketone (0°C -> RT) Step3->Step4 Activation Step5 5. Quench & Isolate Step4->Step5 Product Formation

Caption: Step-by-step workflow for the Imamoto modification. Step 1 is the critical control point for success.

References

  • Imamoto, T., et al. "Organocerium reagents.[3] Nucleophilic addition to easily enolizable ketones."[3][4] Tetrahedron Letters, vol. 26, no. 39, 1985, pp. 4763-4766.

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392-4398.

  • Dimitrov, V., et al. "Efficient Synthesis of Some 4-Substituted 4-Hydroxypiperidines." Synthetic Communications, vol. 23, no. 18, 1993. (Demonstrates Grignard limitations on piperidones).

  • Sigma-Aldrich Technical Bulletin. "Handling of Air-Sensitive Reagents." (General handling for Grignard/Organocerium).[3][5][6]

Sources

Optimization

Technical Support Center: Purification of 4-(o-tolyl)piperidin-4-ol Hydrochloride

Welcome to the technical support center for the purification of 4-(o-tolyl)piperidin-4-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(o-tolyl)piperidin-4-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this crucial intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Part 1: Frequently Asked Questions - Understanding Your Impurity Profile

This section addresses the most common initial questions regarding the purification of 4-(o-tolyl)piperidin-4-ol hydrochloride, focusing on the origin and identification of impurities.

Q1: What are the most likely impurities in my crude 4-(o-tolyl)piperidin-4-ol hydrochloride?

A: Given that the synthesis of this tertiary alcohol typically involves a Grignard reaction between an o-tolyl magnesium halide and a protected 4-piperidone, followed by deprotection and salt formation, the impurity profile can be complex. The most common impurities include:

  • Unreacted Starting Materials: Residual 4-piperidone and o-bromotoluene (or o-chlorotoluene).

  • Grignard-Related Byproducts:

    • Biphenyl-type impurity (2,2'-dimethylbiphenyl): Formed from the Wurtz coupling of the Grignard reagent with the aryl halide starting material.[1]

    • Quenched Grignard Reagent (Toluene): Results from the reaction of the Grignard reagent with trace amounts of water or other protic sources.[1]

  • Enolization Products: If the Grignard reagent acts as a base instead of a nucleophile, it can deprotonate the α-carbon of the piperidone, leading to the recovery of the starting ketone after workup.[1]

  • Residual Solvents: Ethers (like THF or Diethyl Ether) from the Grignard step, and solvents used during workup and salt formation (e.g., Isopropanol, Ethyl Acetate).

  • Inorganic Salts: Magnesium salts (Mg(OH)Cl, MgCl₂) from the Grignard quench and potentially sodium chloride (NaCl) if an aqueous HCl solution was used for salt formation.[2]

Q2: My crude product is a dark brown or black oil/solid. What causes this discoloration?

A: Dark discoloration in Grignard reaction mixtures is a common issue.[1] It is often caused by the formation of finely divided metal particles from side reactions, such as Wurtz coupling.[1] Additionally, impurities present in the magnesium turnings can catalyze the decomposition of the sensitive Grignard reagent, leading to charring and discoloration.[1] Air oxidation of the amine free-base before protonation can also contribute to color formation.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my product?

A: A multi-pronged approach is best for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase method (e.g., using a C18 column) is ideal for separating the polar product from less polar byproducts. It is also the best method for quantifying purity (e.g., area % at a specific UV wavelength).[3]

  • Thin-Layer Chromatography (TLC): An indispensable tool for quick, qualitative analysis of reaction progress and for developing conditions for flash chromatography.[4] For this basic compound, you will likely need to add a small amount of a basic modifier (like 1% triethylamine) to the mobile phase to prevent streaking on the silica plate.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product and can help identify the structures of unknown impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique is powerful for identifying the molecular weights of impurities, which is a critical clue to their structure.

Part 2: Troubleshooting and Purification Guides

This section provides practical, in-depth solutions to specific problems you may encounter during the purification process.

Guide 1: Purification by Recrystallization

Recrystallization is the most effective method for removing small amounts of impurities from a solid product, provided a suitable solvent is found.

Q: How do I select the best solvent system for recrystallizing 4-(o-tolyl)piperidin-4-ol hydrochloride?

A: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given its nature as a hydrochloride salt, polar protic solvents are a good starting point.

Table 1: Recrystallization Solvent Selection Guide

Solvent SystemRationale & Expected OutcomeTroubleshooting Tips
Isopropanol (IPA) A common choice for hydrochloride salts. Good balance of polarity.If solubility is too high at room temp, try cooling to 0-5 °C or adding a non-polar anti-solvent like heptane.
Ethanol/Water The compound should be soluble in hot ethanol. Water acts as an anti-solvent.Add water dropwise to the hot ethanol solution until turbidity appears, then clarify with a few drops of ethanol before cooling.
Acetonitrile A polar aprotic solvent that can be effective for piperidine derivatives.[6]Can sometimes lead to the formation of very fine needles. Slow cooling is critical.
Methanol/Ethyl Acetate The compound is dissolved in a minimum of hot methanol, and ethyl acetate is added as an anti-solvent.Be cautious, as adding too much anti-solvent too quickly can cause the product to "oil out".

Q: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid solute.

  • Causality: This often happens when the cooling is too rapid or the solution is too concentrated. Impurities can also suppress the melting point of the product, exacerbating the issue.

  • Solution Workflow:

    • Re-heat the solution until the oil redissolves completely.

    • Add more of the primary solvent (the "good" solvent) to make the solution more dilute.

    • Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal growth.

    • If it oils out again, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Adding a seed crystal from a previous successful batch can also be highly effective.

G start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool oil_check Did Product 'Oil Out'? cool->oil_check reheat Re-heat to Dissolve oil_check->reheat Yes crystals Crystal Formation oil_check->crystals No add_solvent Add More Solvent reheat->add_solvent add_solvent->cool filtrate Vacuum Filtration crystals->filtrate dry Dry Crystals filtrate->dry pure_product Pure Product dry->pure_product

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Guide 2: Purification via Acid-Base Extraction

This technique leverages the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities. It involves converting the hydrochloride salt to its free base form.

Q: My yield is very low after the acid-base workup. Where could I be losing my product?

A: Product loss during acid-base extraction is common and can occur at several stages. The key is understanding the solubility of both the free base and the salt form.

  • Incomplete Basification: Ensure the pH of the aqueous layer is sufficiently high (pH > 11-12) to fully deprotonate the piperidine nitrogen. Use a pH meter for accuracy. Incomplete conversion to the free base will leave some product in the aqueous layer.

  • Poor Extraction of the Free Base: The free base, 4-(o-tolyl)piperidin-4-ol, is still a polar molecule due to the hydroxyl group. A single extraction with an organic solvent may be insufficient. Perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) and pool the organic layers.

  • Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product at the interface.[7] If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Incomplete Re-Salting: When converting the purified free base back to the hydrochloride salt, ensure stoichiometric or a slight excess of HCl is used. Anhydrous HCl in a solvent like ether or isopropanol is often cleaner than using aqueous HCl.[8]

G cluster_0 Step 1: Free-Basing cluster_1 Step 2: Purification & Re-Salting crude Crude HCl Salt in Water/Organic Mix Product (Salt) Neutral Impurities basify Add Base (e.g., NaOH) to pH > 11 crude->basify layers1 layers1 basify->layers1 wash Wash Organic Layer (Removes Base) layers1:f0->wash layers2 Purified Organic Layer Product (Free Base) Neutral Impurities wash->layers2 add_hcl Add HCl in Solvent (e.g., IPA) layers2:f0->add_hcl precipitate Precipitation Pure HCl Salt (Solid) Neutral Impurities (in solution) add_hcl->precipitate

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopy of 4-(o-tolyl)piperidin-4-ol HCl

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-(o-tolyl)piperidin-4-ol hydrochloride. Designed for researchers and analytical scientists, this document moves beyond a simp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-(o-tolyl)piperidin-4-ol hydrochloride. Designed for researchers and analytical scientists, this document moves beyond a simple peak list, offering a comparative framework to confidently identify this compound and distinguish it from related structures. We will explore the theoretical basis for its spectral features, present experimental data, and provide a robust protocol for obtaining high-quality spectra.

Introduction: The Molecular Fingerprint

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, we can probe the vibrational modes of chemical bonds. Each molecule possesses a unique combination of these vibrations, resulting in a characteristic "fingerprint" spectrum.

For a molecule like 4-(o-tolyl)piperidin-4-ol HCl, which contains multiple functional groups—a tertiary alcohol, a piperidinium salt, and a substituted aromatic ring—the IR spectrum is rich with information. Correctly interpreting this spectrum is critical for structural confirmation, purity assessment, and quality control in pharmaceutical development and chemical research.

Structural Features and Expected Vibrational Modes

The structure of 4-(o-tolyl)piperidin-4-ol HCl dictates its IR spectrum. The key is to deconstruct the molecule into its constituent parts and predict where their characteristic vibrations will appear.

Caption: Key functional groups in 4-(o-tolyl)piperidin-4-ol HCl.

  • O-H Group (Tertiary Alcohol): The hydroxyl group participates in hydrogen bonding, which results in a very strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.[1][2][3]

  • N⁺-H Group (Piperidinium Salt): The protonation of the tertiary amine in the piperidine ring by HCl creates a quaternary ammonium salt. This N⁺-H bond gives rise to a broad, strong absorption envelope, typically found between 2700-2300 cm⁻¹.[4] This band is a key indicator of the hydrochloride salt form.

  • C-H Groups (Aliphatic and Aromatic): Two types of C-H stretches are present.

    • Aromatic C-H: Stretches from the tolyl group appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][6]

    • Aliphatic C-H: Stretches from the piperidine ring appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[6][7] This clear distinction is a valuable diagnostic tool.[6]

  • C=C Group (Aromatic Ring): The stretching vibrations within the tolyl ring produce a series of medium to sharp bands in the 1600-1450 cm⁻¹ region.[5][8]

  • C-O Group (Tertiary Alcohol): The C-O stretching vibration for a tertiary alcohol is expected to produce a strong band in the 1210-1100 cm⁻¹ range.[9]

  • Aromatic Substitution Pattern: The ortho-substitution on the benzene ring gives rise to a strong C-H out-of-plane (oop) bending band in the 770-735 cm⁻¹ region, which is highly characteristic of this substitution pattern.[10][11][12]

Spectral Data and Interpretation

The following table details the principal absorption bands observed in a typical FTIR spectrum of 4-(o-tolyl)piperidin-4-ol HCl.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentComments
~3350Strong, Very BroadO-H Stretch (Hydrogen Bonded)A hallmark of the alcohol group, significantly broadened due to intermolecular hydrogen bonding.[1][3]
~3050MediumAromatic C-H StretchAppears just above the 3000 cm⁻¹ threshold, confirming the presence of the tolyl group.[5][6]
~2940, ~2860MediumAliphatic C-H StretchAsymmetric and symmetric stretching of CH₂ groups in the piperidine ring.[6][7]
~2500Strong, Very BroadN⁺-H Stretch (Ammonium Salt)A wide, complex absorption band characteristic of the protonated amine, confirming the hydrochloride salt form.[4]
~1605, ~1490Medium, SharpAromatic C=C Ring StretchCharacteristic in-ring vibrations of the benzene ring.[5][8]
~1460MediumAliphatic C-H Bend (Scissoring)Bending vibration of the CH₂ groups in the piperidine ring.[6]
~1150StrongC-O Stretch (Tertiary Alcohol)Strong absorption confirming the tertiary alcohol C-O bond.[2][9]
~755Strong, SharpAromatic C-H Out-of-Plane BendThis band is highly diagnostic for an ortho-disubstituted benzene ring.[10][12]

Comparative Analysis: Distinguishing Related Structures

The true diagnostic power of IR spectroscopy is revealed through comparison. By analyzing the spectrum of our target compound against similar molecules, we can pinpoint the unique features that confirm its identity.

CompoundKey Spectral Feature 1Key Spectral Feature 2Key Spectral Feature 3
4-(o-tolyl)piperidin-4-ol HCl (Target) ~2500 cm⁻¹ (Broad N⁺-H Stretch) ~1150 cm⁻¹ (Tertiary C-O Stretch) ~755 cm⁻¹ (Ortho-Subst. C-H Bend)
Piperidin-4-ol [13][14]N-H Stretch (~3300 cm⁻¹, sharper than O-H)Secondary C-O Stretch (~1100 cm⁻¹)Absent Aromatic Bands
Toluene [5][6]Absent O-H and N-H StretchesAbsent C-O StretchMonosubstituted C-H Bends (~738, 690 cm⁻¹)
4-(p-tolyl)piperidin-4-ol HCl (Isomer) ~2500 cm⁻¹ (Broad N⁺-H Stretch)~1150 cm⁻¹ (Tertiary C-O Stretch)Para-Subst. C-H Bend (~810 cm⁻¹)

Key Differentiators:

  • Confirmation of HCl Salt: The presence of the broad N⁺-H stretch around 2500 cm⁻¹ is definitive proof of the hydrochloride salt form, which would be absent in the free base. The free base would instead show a secondary N-H stretch.

  • Identification of the Tolyl Group: Aromatic C-H stretches (>3000 cm⁻¹) and C=C ring stretches (~1605, 1490 cm⁻¹) confirm the presence of the aromatic ring, distinguishing it from a simple piperidin-4-ol.

  • Determination of Isomeric Purity: The position of the strong C-H out-of-plane bending band is critical. The band at ~755 cm⁻¹ is characteristic of ortho-substitution. A para-substituted isomer would show a strong band at a higher wavenumber (~860-790 cm⁻¹), while a meta-isomer would show bands around 810-750 cm⁻¹ and near 690 cm⁻¹.[11][12] This allows for the clear differentiation of positional isomers.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducible and accurate data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a modern, rapid method suitable for solid powders.

Objective: To obtain a clean, high-resolution FTIR spectrum of 4-(o-tolyl)piperidin-4-ol HCl.

Apparatus:

  • FTIR Spectrometer with a Diamond ATR accessory

  • Spatula

  • Isopropanol or Ethanol for cleaning

  • Lint-free laboratory wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR diamond crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.

    • Use a dry, lint-free wipe to ensure the crystal is completely dry.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the ambient environment and instrument response, which will be subtracted from the sample spectrum.

    • Causality: The background scan is essential to ensure that peaks from atmospheric CO₂ (~2350 cm⁻¹) and water vapor (broad bands ~3600 cm⁻¹ and ~1640 cm⁻¹) do not contaminate the final spectrum.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the 4-(o-tolyl)piperidin-4-ol HCl powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: Good contact is paramount for achieving a strong signal, as the IR beam only penetrates a few microns into the sample (the evanescent wave). Insufficient pressure will result in a weak, noisy spectrum.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After collection, clean the sample powder from the ATR crystal using the same procedure as in Step 2.

    • Process the collected spectrum using the instrument software. This typically involves automatic background subtraction and may include an ATR correction to adjust for the wavelength-dependent depth of penetration.

cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Clean 1. Clean ATR Crystal (Isopropanol) Background 2. Collect Background (Empty Crystal) Clean->Background Apply 3. Apply Sample Powder Background->Apply Press 4. Apply Pressure Apply->Press Scan 5. Collect Sample Spectrum (32 Scans, 4 cm⁻¹ Res.) Press->Scan Process 6. Process Data (Background Subtraction) Scan->Process Cleanup 7. Clean Up Process->Cleanup

Caption: Standard workflow for FTIR data acquisition using an ATR accessory.

Conclusion

The infrared spectrum of 4-(o-tolyl)piperidin-4-ol HCl is rich with distinct, interpretable features. A systematic analysis allows for the unambiguous confirmation of its key structural components. The most diagnostic bands are the broad O-H stretch (~3350 cm⁻¹), the very broad N⁺-H stretch of the piperidinium salt (~2500 cm⁻¹), the strong tertiary C-O stretch (~1150 cm⁻¹), and the sharp C-H out-of-plane bending band confirming ortho-substitution (~755 cm⁻¹). By comparing this spectral fingerprint against related compounds, researchers can achieve a high degree of confidence in the identity and isomeric purity of their material.

References

  • IR Spectroscopy Tutorial: Aromatics. Michigan State University Department of Chemistry. [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. National Center for Biotechnology Information (PMC). [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • The features of IR spectrum. SlideShare. [Link]

  • IR Spectrum: Aromatics. Quimicaorganica.org. [Link]

  • IR Absorption Table. OCF, Berkeley College of Chemistry. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Alcohols. Michigan State University Department of Chemistry. [Link]

  • Piperidin-4-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Benzene and its derivatives. e-Crystallography Course. [Link]

  • FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... ResearchGate. [Link]

  • Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. [Link]

  • IR Spectrum: Alcohols and Phenols. Quimicaorganica.org. [Link]

  • Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link]

  • Vibrational spectroscopic studies and analysis of 2-(4-chlorophenyl)-2-(pyridin-2-yl) acetonitrile. Elixir International Journal. [Link]

  • Piperidin-4-ol, 4-benzyl-1,2,5-trimethyl-. SpectraBase. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]

  • 4-Hydroxypiperidine. NIST Chemistry WebBook. [Link]

  • Supporting Information for A novel strategy for the synthesis of N-doped graphdiyne and its application for oxygen evolution reaction. The Royal Society of Chemistry. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

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